molecular formula C18H22N2O6 B2747780 Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate CAS No. 899734-38-4

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2747780
CAS No.: 899734-38-4
M. Wt: 362.382
InChI Key: UNTWBSXAXPQFSZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1,4-dioxaspiro[44]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with a unique structure that includes a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the 1,4-dioxaspiro[4.4]nonane moiety, which can be synthesized from oleic acid derivatives through a sonochemical method using cyclopentanone or cyclohexanone as reactants . The resulting intermediate is then reacted with appropriate amines and benzoic acid derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(1,4-dioxaspiro[4.4]nonan-3-ylmethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-25-18(26-14)8-2-3-9-18/h4-7,14H,2-3,8-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTWBSXAXPQFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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